Selenocysteine vs. Cysteine: pKa and Ionization State at Physiological pH
Selenocysteine demonstrates a significantly lower side-chain pKa (5.2) compared to cysteine (pKa 8.3-8.5) [1]. This 3.1-3.3 unit difference in pKa results in a stark contrast in their ionization state at physiological pH. At pH 7.4, the selenol group of Sec is almost fully deprotonated (selenolate, -Se⁻), whereas the thiol group of Cys remains predominantly protonated (-SH) [2]. This makes Sec a much stronger nucleophile at neutral pH, a critical property for its role as a superior catalytic residue in enzymes like glutathione peroxidase and thioredoxin reductase [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) of Side Chain |
|---|---|
| Target Compound Data | pKa ≈ 5.2 (selenol group) [1] |
| Comparator Or Baseline | Cysteine (Cys): pKa ≈ 8.3-8.5 (thiol group) [1] |
| Quantified Difference | Sec pKa is approximately 3.1-3.3 units lower than Cys |
| Conditions | Free amino acids in aqueous solution at 25 °C |
Why This Matters
This difference is fundamental for selecting Sec for in vitro biochemical assays or protein engineering where high nucleophilic reactivity at neutral pH is required, a property not achievable with cysteine.
- [1] Bionity.com. (n.d.). Selenocystein - Lexikon der Chemie. pKs comparison. View Source
- [2] Hondal, R. J., Nilsson, B. L., & Raines, R. T. (2001). Selenocysteine in native chemical ligation and expressed protein ligation. Journal of the American Chemical Society, 123(21), 5140-5141. View Source
